molecular formula C18H18N4O4S B14935094 methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B14935094
M. Wt: 386.4 g/mol
InChI Key: QAXHNTVLBKGYTG-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their significant biological activities, while thiazole derivatives are recognized for their antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves multiple steps, including the formation of the indole and thiazole rings. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can significantly enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and halogenated indoles .

Scientific Research Applications

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazole ring can disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate (CAS Number: 1574481-87-0) is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological effects, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S, with a molecular weight of 386.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an indole moiety that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC18H18N4O4SC_{18}H_{18}N_{4}O_{4}S
Molecular Weight386.4 g/mol
CAS Number1574481-87-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. This compound has been evaluated against various bacterial strains, demonstrating significant activity. For instance, derivatives containing thiazole structures have shown promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) in the low micromolar range .

Case Study: Antimicrobial Evaluation
In a study evaluating various thiazole derivatives, compounds similar to this compound exhibited MIC values as low as 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong potential as anti-tubercular agents .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that this compound could inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (µM)
Methyl 2-{[4-(acetylamino)-1H-indol-1-yl]...Non-small cell lung cancer0.06
Methyl 2-amino-5-benzylthiazole-4-carboxylateBreast cancer0.24
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazoleColon cancer0.95

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that thiazole derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some thiazoles exhibit antioxidant activity, potentially protecting cells from oxidative stress and contributing to their therapeutic effects .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[2-(4-acetamidoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-10-16(17(25)26-3)21-18(27-10)20-15(24)9-22-8-7-12-13(19-11(2)23)5-4-6-14(12)22/h4-8H,9H2,1-3H3,(H,19,23)(H,20,21,24)

InChI Key

QAXHNTVLBKGYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C(=O)OC

Origin of Product

United States

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